N-Acetyl-S-ethenyl-L-cysteine
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Overview
Description
N-Acetyl-S-ethenyl-L-cysteine is a derivative of the amino acid L-cysteine. It is known for its antioxidant properties and its role in various biological processes. This compound is often used in scientific research due to its ability to modulate oxidative stress and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-ethenyl-L-cysteine typically involves the acetylation of L-cysteine. One common method is the reaction of L-cysteine with acetic anhydride under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature of around 0-5°C to prevent the decomposition of the product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-ethenyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include disulfides, reduced thiols, and substituted derivatives, depending on the specific reaction conditions .
Scientific Research Applications
N-Acetyl-S-ethenyl-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in studies related to oxidative stress and cellular protection.
Medicine: Investigated for its potential therapeutic effects in conditions like chronic bronchitis, cystic fibrosis, and acetaminophen overdose.
Industry: Utilized in the production of pharmaceuticals and as an additive in food and cosmetics.
Mechanism of Action
N-Acetyl-S-ethenyl-L-cysteine exerts its effects primarily through its antioxidant properties. It increases the levels of glutathione, a powerful intracellular antioxidant, by providing cysteine, a precursor for glutathione synthesis. This helps in neutralizing free radicals and reducing oxidative stress. Additionally, it modulates various signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A closely related compound with similar antioxidant properties.
L-Cysteine: The parent amino acid from which N-Acetyl-S-ethenyl-L-cysteine is derived.
Glutathione: A tripeptide composed of glutamate, cysteine, and glycine, known for its antioxidant activity.
Uniqueness
This compound is unique due to its enhanced stability and bioavailability compared to L-cysteine. Its acetylated form allows for better absorption and utilization in biological systems, making it a more effective antioxidant .
Properties
CAS No. |
64349-11-7 |
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Molecular Formula |
C7H11NO3S |
Molecular Weight |
189.23 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-ethenylsulfanylpropanoic acid |
InChI |
InChI=1S/C7H11NO3S/c1-3-12-4-6(7(10)11)8-5(2)9/h3,6H,1,4H2,2H3,(H,8,9)(H,10,11)/t6-/m0/s1 |
InChI Key |
BXMHDORXONLAIO-LURJTMIESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC=C)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC=C)C(=O)O |
Origin of Product |
United States |
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